2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol

Descripción

IUPAC Nomenclature and Systematic Naming Conventions

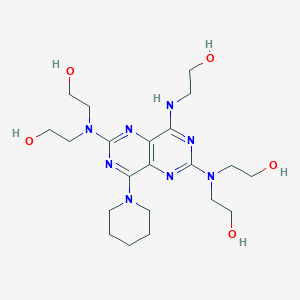

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature principles that reflect its complex heterocyclic structure. The primary International Union of Pure and Applied Chemistry name is 2-[[2,6-bis[bis(2-hydroxyethyl)amino]-4-piperidin-1-ylpyrimido[5,4-d]pyrimidin-8-yl]amino]ethanol. This nomenclature systematically describes the compound's architectural features, beginning with the central pyrimido[5,4-d]pyrimidine bicyclic core and proceeding to identify the various substituent groups positioned at specific ring positions.

The systematic name reveals several critical structural elements that define the molecule's identity. The pyrimido[5,4-d]pyrimidine core represents a fused bicyclic system where two pyrimidine rings share a common edge, creating a rigid planar framework that serves as the molecular backbone. The numerical indicators [5,4-d] specify the exact fusion pattern between the two pyrimidine rings, indicating that the second pyrimidine ring is fused across positions 5 and 4 of the first pyrimidine ring with a d-type fusion geometry.

The substituent pattern described in the International Union of Pure and Applied Chemistry name indicates the presence of a piperidine ring system attached at position 4 through a nitrogen linkage, creating a piperidin-1-yl substituent. Additionally, the molecule contains multiple 2-hydroxyethyl groups attached through amino linkages at various positions, creating a complex network of hydrogen-bonding capable substituents that significantly influence the compound's physical and chemical properties.

Alternative nomenclature systems provide additional insights into the compound's structural organization. The compound is also systematically named as 2,2',2'',2'''-[[4-[(2-Hydroxyethyl)amino]-8-(1-piperidinyl)pyrimido[5,4-d]pyrimidine-2,6-diyl]dinitrilo]tetrakisethanol, which emphasizes the tetrakis arrangement of ethanol units and the dinitrilo bridging pattern. This alternative naming convention highlights the symmetric distribution of hydroxyethyl groups and provides a clearer indication of the molecule's overall architecture.

Molecular Formula and Weight Analysis

The molecular composition of this compound is defined by the molecular formula C21H36N8O5, representing a substantial organic molecule with significant structural complexity. This formula indicates the presence of 21 carbon atoms, 36 hydrogen atoms, 8 nitrogen atoms, and 5 oxygen atoms, creating a total molecular composition that reflects the compound's multifunctional nature and diverse chemical functionality.

Table 1: Molecular Composition Analysis

| Element | Count | Percentage by Mass | Contribution to Molecular Properties |

|---|---|---|---|

| Carbon | 21 | 52.49% | Structural framework and lipophilicity |

| Hydrogen | 36 | 7.54% | Hydrogen bonding and conformational flexibility |

| Nitrogen | 8 | 23.28% | Basicity and hydrogen bond acceptance |

| Oxygen | 5 | 16.69% | Hydrogen bonding and polarity |

The molecular weight of this compound is consistently reported as 480.6 grams per mole, with some sources providing additional precision as 480.56 grams per mole. This molecular weight places the compound in the category of moderately large organic molecules, significantly influencing its pharmacokinetic properties and biological behavior. The substantial molecular weight reflects the presence of multiple functional groups and the extended three-dimensional structure that characterizes this complex heterocyclic system.

Analysis of the molecular composition reveals important insights into the compound's chemical behavior and physical properties. The high nitrogen content, representing approximately 23.28% of the total molecular weight, indicates significant basicity and hydrogen-bonding capacity. The eight nitrogen atoms are distributed throughout the pyrimidine rings and the various amino substituents, creating multiple sites for protonation and coordination interactions.

The oxygen content, comprising five oxygen atoms and representing 16.69% of the molecular weight, exclusively derives from hydroxyl groups attached to the terminal ethyl chains. These hydroxyl groups create extensive hydrogen-bonding networks that significantly influence the compound's solubility, crystallization behavior, and intermolecular interactions. The relatively high hydrogen atom count of 36 reflects the saturated nature of the aliphatic substituents and contributes to the molecule's conformational flexibility.

Table 2: Comparative Molecular Analysis

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C21H36N8O5 | Complex heterocyclic structure |

| Molecular |

Propiedades

IUPAC Name |

2-[[2,6-bis[bis(2-hydroxyethyl)amino]-4-piperidin-1-ylpyrimido[5,4-d]pyrimidin-8-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N8O5/c30-11-4-22-18-16-17(24-20(25-18)28(7-12-31)8-13-32)19(27-5-2-1-3-6-27)26-21(23-16)29(9-14-33)10-15-34/h30-34H,1-15H2,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGWFBJKQOLUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3NCCO)N(CCO)CCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209037 | |

| Record name | 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60286-30-8 | |

| Record name | 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060286308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2'',2'''-((4-((2-HYDROXYETHYL)AMINO)-8-(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE-2,6-DIYL)DINITRILO)TETRAETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HOE8AZZ8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

Dipyridamole impurity F, also known as UNII-9HOE8AZZ8G, primarily targets adenosine deaminase and phosphodiesterase . These enzymes play a crucial role in the regulation of adenosine and cyclic adenosine monophosphate (cAMP) levels in the body.

Mode of Action

Dipyridamole impurity F inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP. This results in an increase in cellular cAMP levels, which inhibits platelet function. The elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity.

Biochemical Pathways

The compound’s action affects the biochemical pathways related to platelet aggregation and vasodilation. By inhibiting the degradation of cAMP, it impacts the signaling pathways that regulate platelet function. This leads to a reduction in thromboxane A2 activity, a potent platelet aggregator and vasoconstrictor.

Pharmacokinetics

It is known that the bioavailability of dipyridamole, the parent compound, varies and can be improved with a modified extended-release formulation. The biological half-life of Dipyridamole is relatively short, and a uniform level in the blood can be obtained only if the active substance is resorbed continuously.

Result of Action

The inhibition of adenosine deaminase and phosphodiesterase by Dipyridamole impurity F leads to an increase in cAMP levels, which inhibits platelet function and reduces thromboxane A2 activity. This results in antiplatelet and vasodilating effects, making the compound useful in thromboembolic disorders.

Action Environment

The action, efficacy, and stability of Dipyridamole impurity F can be influenced by various environmental factors. For instance, the pH level in the stomach can affect the solubility and absorption of the compound. Furthermore, the compound’s efficacy can be influenced by the presence of other medications, such as statins.

Análisis Bioquímico

Biochemical Properties

It is known that it is a degradation product of Dipyridamole. Dipyridamole interacts with various enzymes and proteins, including adenosine reuptake inhibitors and phosphodiesterase inhibitors

Cellular Effects

As a degradation product of Dipyridamole, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Actividad Biológica

The compound 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol (commonly referred to as Compound X ) is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the context of cancer treatment and other diseases influenced by cell proliferation and metabolic pathways.

Chemical Structure and Properties

Compound X has the molecular formula and a molecular weight of approximately 480.61 g/mol. The structure includes multiple functional groups that may contribute to its biological activity, such as hydroxyethyl amino groups and piperidine rings.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly as inhibitors of key enzymes involved in nucleic acid synthesis and cell signaling pathways. The following sections detail the specific biological activities attributed to Compound X based on available literature.

Inhibition of Dihydrofolate Reductase (DHFR)

One of the primary biological activities associated with pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Inhibiting DHFR can lead to reduced levels of tetrahydrofolate, which is necessary for the synthesis of purines and pyrimidines:

| Activity | Mechanism | Reference |

|---|---|---|

| DHFR Inhibition | Reduces DNA synthesis by limiting tetrahydrofolate production |

The inhibition of DHFR is particularly relevant in cancer therapy, where rapid cell division necessitates high levels of nucleotide synthesis. Compounds similar to Compound X have shown efficacy against various cancer types by targeting this enzyme.

Tyrosine Kinase Inhibition

Compounds structurally related to Compound X may also act as inhibitors of tyrosine kinases, which play critical roles in signaling pathways that regulate cell growth and differentiation:

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Tyrosine Kinase Inhibition | Targets specific kinases involved in tumor growth | Suppresses tumor proliferation |

Inhibitors of tyrosine kinases are valuable in treating cancers that exhibit aberrant signaling through these pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

- Piritrexim : A known antifolate drug that inhibits DHFR and has been shown to have antitumor effects in animal models. Piritrexim's mechanism involves blocking nucleotide synthesis, leading to apoptosis in rapidly dividing cells .

- In vitro Studies : Research has demonstrated that pyrimidine derivatives can effectively inhibit cell proliferation in various cancer cell lines, supporting their potential use as chemotherapeutic agents .

Aplicaciones Científicas De Investigación

Therapeutic Potential

The compound is structurally related to dipyridamole, which is known for its pharmacological properties, including:

- Inhibition of Phosphodiesterase V (PDE5) : This action contributes to its role as a coronary vasodilator.

- Adenosine Transport Inhibition : This property may enhance its effectiveness in treating cardiovascular diseases.

- Antiplatelet Activity : The compound may have potential applications in preventing thrombosis.

Given these properties, 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol could be explored for therapeutic use in conditions such as hypertension and other cardiovascular disorders .

Analytical Chemistry

The compound serves as an important reference material in the development of analytical methods for the quantification of dipyridamole and its impurities. Its presence aids in ensuring the safety and efficacy of pharmaceutical formulations by providing insights into the behavior of impurities during drug development .

Drug Development

Research has indicated that understanding the properties and effects of impurities like this compound is crucial for enhancing drug formulations. The compound's structural similarity to dipyridamole suggests that it may exhibit similar biological activities, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Preliminary studies suggest that this compound may exhibit promising biological activities. Its structural features are believed to enhance solubility and bioavailability, which are critical factors in drug design. The presence of piperidine and hydroxyethylamine groups could potentially improve interactions with biological targets .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound shares a core pyrimido[5,4-d]pyrimidine structure with modifications at positions 4 and 8. Key analogues include:

*Mopidamol’s exact substituent positions are inferred from nomenclature conventions.

Physicochemical and Pharmacokinetic Properties

- However, its BCS classification remains uncharacterized.

- Dipyridamole : Classified as BCS II (low solubility, high permeability), with solubility dependent on acidic pH .

- Analogue 4d : Fluorinated piperidinyl groups reduce metabolic degradation, extending half-life .

Metabolic Stability

- Dipyridamole Analogues : Fluorination (e.g., 4d) or pyrrolidinyl substitutions (e.g., 4e) improve resistance to hepatic glucuronidation, a key metabolic pathway for dipyridamole .

Research Findings and Implications

- Structural-Activity Relationships (SAR) : Modifications at positions 4 and 8 significantly impact bioactivity. For example, replacing piperidinyl with pyrrolidinyl (4e) reduces molecular weight while retaining inhibitory effects .

- Targeted Drug Design : Machine learning-based similarity metrics (e.g., Tanimoto coefficients) suggest that the target compound’s bioactivity profile may cluster with dipyridamole analogs, supporting further investigation into antiplatelet or antitumor applications .

Métodos De Preparación

Nucleophilic Substitution with Diethanolamine

The primary synthetic route involves reacting 2,6-dichloro-4,8-bis(piperidin-1-yl)pyrimido[5,4-d]pyrimidine with diethanolamine under controlled conditions. This two-stage process replaces chlorine atoms at the 2- and 6-positions of the pyrimidopyrimidine core with diethanolamine groups.

Stage 1 : The reaction initiates at 0°C in toluene, gradually heating to 155°C over 3 hours. This exothermic process requires precise temperature control to prevent side reactions such as over-alkylation or ring-opening. The stoichiometric ratio of diethanolamine to dichloropyrimidopyrimidine is critical, typically maintained at 1:1 to 1:3 (w/w) to ensure complete substitution.

Stage 2 : Post-reaction cooling to 95°C facilitates intermediate stabilization. Subsequent additions of toluene and ethanol precipitate crude product, which is filtered and washed with purified water.

Key Reaction Parameters:

Alternative Catalytic Approaches

Patent US8946414B2 discloses a modified protocol using 1-methyl-2-pyrrolidinone (NMP) or polyethylene glycol (PEG) as solvents at reduced temperatures (110–125°C). This method suppresses impurity formation by avoiding extreme thermal conditions (>130°C), which promote degradation products like 8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triamine .

Purification and Crystallization Strategies

Acid-Base Recrystallization

Crude product is dissolved in 95% acetic acid , treated with sodium benzenesulfonate, and crystallized at 0°C. This step removes residual diethanolamine and chlorinated byproducts through differential solubility:

Activated Carbon Treatment

Final purification employs activated carbon in 65% ethanol to adsorb colored impurities and oligomeric species. Filtration followed by cooling crystallization yields pharmaceutical-grade material with ≤0.1% total impurities.

Analytical Characterization

Spectroscopic Profiling

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) methods utilizing C18 columns (Mobile phase: 0.1% H₃PO₄/acetonitrile) achieve baseline separation of Dipyridamole impurity F from related substances.

Impurity Control and Regulatory Considerations

Critical Process Parameters (CPPs)

Q & A

Q. What are the key steps in synthesizing this compound, and how can intermediates be characterized?

The synthesis involves sequential nitration, reduction, chlorination, and substitution reactions. Starting with 2,4-dihydroxy-6-methylpyrimidine, nitration yields 5-nitroorotic acid, which is reduced to 5-aminoorotic acid. Reaction with urea forms a tetrahydroxypyrimido[5,4-d]pyrimidine intermediate, followed by chlorination with PCl₅/PCl₃ to produce tetrachloropyrimido[5,4-d]pyrimidine. Substitution with piperidine replaces Cl at positions 4 and 8, and subsequent reaction with diethanolamine introduces ethanolamine groups. Key intermediates (e.g., 2,6-dichloropyrimido-4,8-dipiperidino[5,4-d]pyrimidine) are characterized via UV/Vis (λmax: 230, 290, 410 nm) and mass spectrometry .

Q. Which analytical techniques are critical for confirming purity and structural integrity?

- UV/Vis Spectroscopy : Validates electronic transitions (e.g., λmax at 230, 290, and 410 nm) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves proton environments (e.g., piperidine NH groups, ethanolamine hydroxyls) .

- Mass Spectrometry (MS) : Confirms molecular weight (MW: 504.63 g/mol) and fragmentation patterns .

Q. What safety protocols are required for handling this compound?

The compound is classified as a skin/eye irritant (Category 2/2A) and may cause respiratory irritation (Specific Target Organ Toxicity, Category 3). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention. Store at -20°C in airtight, light-protected containers .

Q. How stable is this compound under standard laboratory conditions?

The compound is stable for ≥4 years at -20°C but degrades under light exposure. Decomposition products include CO, CO₂, and NOₓ. Monitor stability via periodic HPLC analysis and store in amber vials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Temperature Control : Maintain 100°C during Suzuki-Miyaura coupling (analogous reactions show 51% yield under controlled heating) .

- Catalyst Selection : Pd(II) acetate with ligand additives enhances cross-coupling efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., THF) for nucleophilic substitutions .

Q. How to resolve contradictions in reported spectral data or reaction yields?

- Method Validation : Cross-check NMR/UV data against reference spectra (e.g., CAS 58-32-2) .

- Replicate Conditions : Ensure consistency in solvent purity, catalyst loading, and reaction time .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., pH, temperature) .

Q. What computational models predict this compound’s reactivity or interactions?

- COMSOL Multiphysics : Simulate reaction kinetics for chlorination/amination steps .

- DFT Calculations : Map electron density to predict nucleophilic attack sites (e.g., piperidine substitution) .

- Molecular Dynamics (MD) : Model solubility in ethanol/water mixtures .

Q. How can structural modifications enhance biological activity or solubility?

- Piperidine Substitution : Replace with morpholine to alter lipophilicity (logP) .

- Ethanolamine Chain Length : Extend hydroxyl groups to improve aqueous solubility .

- SAR Studies : Test derivatives in vitro for adenosine reuptake inhibition (historical data link structural analogs to vasodilation) .

Q. What are the decomposition pathways under extreme pH or temperature?

- Acidic Conditions : Protonation of tertiary amines leads to ring-opening and NOₓ release .

- Thermal Stress : TGA/DSC analysis shows decomposition >200°C, forming CO/CO₂ .

- Photodegradation : UV exposure generates radicals; monitor via ESR spectroscopy .

Q. How to validate new analytical methods for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.